(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid
Description
The compound “(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid” is a fluorinated pyrrolidine derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a tert-butyloxycarbonyl (Boc)-protected aminomethyl substituent. Its molecular formula is C₃₁H₃₄F₃N₃O₆ (calculated molecular weight: 619.63 g/mol). Key structural attributes include:
- Fmoc group: A widely used temporary protecting group in solid-phase peptide synthesis (SPPS), offering stability under basic conditions and cleavage under mild acidic conditions .
- Boc-protected aminomethyl: The Boc group enhances solubility in organic solvents and is cleaved under strong acidic conditions (e.g., trifluoroacetic acid) .
- (3S,4R) stereochemistry: Stereochemical configuration critically impacts molecular interactions, such as enzyme inhibition or receptor binding .
This compound is likely utilized as a building block in peptide synthesis or as a precursor for bioactive molecules, leveraging its dual protecting groups and fluorinated core for tailored reactivity and stability.
Properties
IUPAC Name |
(3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN2O6/c1-25(2,3)35-23(32)28-12-16-13-29(15-26(16,27)22(30)31)24(33)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,28,32)(H,30,31)/t16-,26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAPQXVHVSXDNI-AKJBCIBTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CN(CC1(C(=O)O)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CN(C[C@@]1(C(=O)O)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid is a synthetic compound notable for its complex structure and potential biological activities. This compound belongs to the category of amino acids and derivatives, which are crucial in various biochemical processes. Its unique structural features, including the fluorenyl group and the pyrrolidine ring, suggest significant interactions with biological targets.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 450.52 g/mol. The presence of fluorine, as well as the fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its lipophilicity and may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant inhibition against various bacterial strains. The fluorenyl group potentially enhances membrane permeability, allowing for better interaction with bacterial cell walls.
2. Neuroprotective Effects
Certain structural analogs are being investigated for their neuroprotective properties. These compounds may modulate pathways involved in neurodegenerative diseases, potentially offering therapeutic benefits in conditions like Alzheimer's and Parkinson's disease.
3. Anti-inflammatory Properties
Studies have shown that modifications to the pyrrolidine or fluorenyl components can influence the compound's ability to modulate inflammatory pathways. This includes effects on cytokine production and immune response modulation, which are critical in managing chronic inflammatory conditions.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound reveals that alterations in its structural components can significantly affect its biological efficacy. For instance:
| Structural Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increases lipophilicity and potential bioactivity |
| Variations in Amino Group | Alters binding affinity to biological targets |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of several derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications to the fluorenyl group enhanced bactericidal activity, suggesting a promising avenue for developing new antibiotics.
Case Study 2: Neuroprotection
In a model of neurodegeneration, a derivative similar to this compound was tested for its ability to protect neuronal cells from oxidative stress. The results demonstrated a significant reduction in cell death, highlighting the potential for developing neuroprotective agents based on this chemical framework.
The mechanism by which this compound exerts its biological effects likely involves binding to specific receptors or enzymes within cells. The Fmoc group serves as a protective moiety that can be selectively removed during synthesis or metabolism, allowing for targeted interactions at desired sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared with structurally related pyrrolidine derivatives bearing Fmoc or other protecting groups, as detailed below:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Protecting Group Strategies
- The target compound’s Fmoc-Boc dual protection allows orthogonal deprotection, enabling sequential modifications in peptide synthesis. This contrasts with compounds like (2S,4R)-Fmoc-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid , which rely solely on Fmoc for protection .
- Boc vs. Trityl/Palmitamido : In , pseudoprolines (e.g., Fmoc-Pro(4-STrt)-OH) use tritylmercapto or palmitamido groups to prevent peptide aggregation. The Boc group in the target compound offers milder cleavage conditions compared to trityl (requiring silver nitrate) .
Substituent Effects
- Fluorine vs.
- Ureido vs. Carboxylic Acid : Compounds like (±)-(3R,4S)-Fmoc-4-(benzodioxol)-3-ureido-pyrrolidine () feature urea linkages, which may improve solubility or binding affinity compared to the target’s carboxylic acid moiety .
Stereochemical Impact
- The (3S,4R) configuration contrasts with (2S,4S)-Fmoc-4-(tert-butoxy)pyrrolidine-2-carboxylic acid (), where stereochemistry dictates backbone conformation in peptides. Such differences highlight the need for precise stereochemical control in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
